molecular formula C10H20O2 B12766726 2-Octanol, acetate, (R)- CAS No. 54712-18-4

2-Octanol, acetate, (R)-

Cat. No.: B12766726
CAS No.: 54712-18-4
M. Wt: 172.26 g/mol
InChI Key: SJFUDWKNZGXSLV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Enantiomerically Pure Compounds in Modern Chemical Science

The demand for enantiomerically pure compounds (EPCs) has grown exponentially, driven largely by the pharmaceutical industry. ub.edu The human body, being a chiral environment, often interacts differently with the two enantiomers of a drug. veranova.commdpi.com One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some infamous cases, cause severe adverse effects. mdpi.comrsc.org This necessity for enantiopurity has spurred the development of advanced synthetic and analytical techniques to produce and verify single-enantiomer drugs. mdpi.com Beyond pharmaceuticals, EPCs are crucial in agrochemicals, where the desired activity often resides in a single enantiomer, and in materials science for the creation of materials with unique optical properties. numberanalytics.com The pursuit of enantiopure substances has thus become a central theme in organic chemistry, catalysis, and biotechnology. ub.edu

Overview of Chiral 2-Octanol (B43104) Derivatives as Research Subjects

Chiral 2-octanol and its derivatives are valuable building blocks and research tools in organic chemistry. Both (R)-(-)-2-Octanol and (S)-(+)-2-Octanol are used as chiral starting materials or templates in the synthesis of more complex chiral molecules. sigmaaldrich.comsigmaaldrich.com For instance, (S)-(+)-2-Octanol serves as a precursor for preparing intermediates used in the synthesis of other chiral compounds. sigmaaldrich.com The distinct stereochemistry of these alcohols allows for their use in studying enantioselective reactions and processes. They have been employed in research involving chiral self-assembly at interfaces and as chiral solvents to influence the stereochemical outcome of reactions. rsc.orgresearchgate.net The enzymatic resolution of racemic 2-octanol is a widely studied process, aiming to efficiently separate the two enantiomers for their respective applications. researchgate.net

Research Trajectories and Scientific Relevance of (R)-2-Octanol, Acetate (B1210297)

(R)-2-Octanol, acetate, also known as (R)-2-octyl acetate, is the ester formed from (R)-2-octanol and acetic acid. Its research relevance stems primarily from its role as a product in enantioselective reactions, particularly those catalyzed by enzymes. Lipases, for example, are frequently used to resolve racemic 2-octanol by selectively acetylating one enantiomer, often leaving the other unreacted. The formation of (R)-2-octanol, acetate in such reactions is a key indicator of the enzyme's enantioselectivity.

Recent research has focused on optimizing the conditions for the enzymatic kinetic resolution of (±)-2-octanol to produce enantiomerically enriched products. semanticscholar.org This involves studying various parameters like the choice of lipase (B570770), solvent, acyl donor, and temperature to maximize the conversion and enantiomeric excess of the desired product. researchgate.netsemanticscholar.org Furthermore, the synthesis of chiral esters like (R)-2-octanol, acetate is of interest in the flavor and fragrance industry, where specific enantiomers can have distinct sensory properties. While the more common octyl acetate (derived from 1-octanol) is known for its fruity, orange-like scent, the specific aroma profile of the chiral 2-octyl acetates is a subject of specialized research. wikipedia.orgnih.gov The biocatalytic production of (R)-2-octanol itself, a precursor to its acetate, has also been a subject of investigation, with microorganisms being engineered to produce this specific enantiomer with high purity. google.comnih.gov

Physicochemical Properties and Spectroscopic Data

The fundamental properties of a chemical compound are essential for its identification, characterization, and application in research. The following tables provide a summary of the known physicochemical properties and spectroscopic data for 2-octanol, acetate and its parent alcohol, 2-octanol.

Table 1: Physicochemical Properties of 2-Octanol and its Acetate Ester

Property2-Octanol, acetate(R)-(-)-2-Octanol(S)-(+)-2-Octanol
Molecular Formula C10H20O2 nist.govC8H18O sigmaaldrich.comC8H18O sigmaaldrich.com
Molecular Weight 172.26 g/mol nist.gov130.23 g/mol sigmaaldrich.com130.23 g/mol sigmaaldrich.com
CAS Number 2051-50-5 nist.gov5978-70-1 sigmaaldrich.com6169-06-8 sigmaaldrich.com
Boiling Point Not specified175 °C sigmaaldrich.com175 °C sigmaaldrich.com
Density Not specified0.820 g/mL at 20 °C sigmaaldrich.com0.822 g/mL at 25 °C sigmaaldrich.com
Refractive Index Not specifiedn20/D 1.426 sigmaaldrich.comn20/D 1.426 sigmaaldrich.com
Optical Rotation Not specified[α]17/D −9.5°, neat sigmaaldrich.com[α]20/D +9.5°, neat sigmaaldrich.com

Table 2: Spectroscopic Data Identifiers for 2-Octanol, acetate

Spectroscopic DataIdentifier
IUPAC Standard InChI InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)12-10(3)11/h9H,4-8H2,1-3H3 nist.gov
IUPAC Standard InChIKey SJFUDWKNZGXSLV-UHFFFAOYSA-N nist.gov

Synthesis and Production of (R)-2-Octanol, Acetate

The primary method for producing (R)-2-octanol, acetate is through the enantioselective acylation of racemic 2-octanol. This process, often a kinetic resolution, utilizes a catalyst that preferentially reacts with one enantiomer over the other.

Biocatalytic Approaches

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols. In the presence of an acyl donor, such as vinyl acetate, a lipase can selectively catalyze the acylation of one enantiomer, leading to the formation of the corresponding chiral ester and leaving the unreacted enantiomer of the alcohol in excess.

For the synthesis of (R)-2-octanol, acetate, a lipase that selectively acylates (R)-2-octanol would be employed. However, much of the published research focuses on the resolution of racemic 2-octanol to obtain enantiopure (S)-2-octanol, which involves the lipase-catalyzed acylation of the (R)-enantiomer. Studies have explored various lipases, including those from Candida antarctica (immobilized as Novozym 435), Thermomyces lanuginosus, and Rhizomucor miehei, for the kinetic resolution of (±)-2-octanol using vinyl acetate as the acylating agent. semanticscholar.org The efficiency of this process is evaluated based on conversion rates and the enantiomeric excess (ee) of the product. semanticscholar.org

Another biocatalytic strategy involves the stereoinversion of racemic 2-octanol using whole cells of microorganisms like Candida rugosa. nih.gov This process can convert a racemate into a single enantiomer, such as (R)-2-octanol, with high optical purity and yield. nih.gov This enantiopure alcohol can then be readily converted to its acetate ester through standard chemical methods.

Chemical Synthesis

While biocatalysis is a dominant method for achieving enantioselectivity, traditional chemical synthesis routes also exist. The Fischer esterification of (R)-2-octanol with acetic acid, typically in the presence of an acid catalyst, will yield (R)-2-octanol, acetate. This method requires a source of enantiomerically pure (R)-2-octanol. The synthesis of octyl esters, in general, has been a topic of industrial interest, with methods developed for producing octanols from starting materials like butadiene. google.com These processes can generate mixtures of octanols, which can then be esterified. google.com

Applications in Research

The primary research application of (R)-2-octanol, acetate is as a marker and product in studies of enantioselective catalysis.

Use in Enantioselective Catalysis Studies

The formation of (R)-2-octanol, acetate is a key outcome measured in the enzymatic kinetic resolution of racemic 2-octanol. Researchers analyze the yield and enantiomeric excess of the produced acetate to determine the effectiveness and enantioselectivity of the biocatalyst. For instance, studies have optimized reaction parameters such as enzyme loading, temperature, and substrate molar ratios to maximize the production of the chiral acetate. semanticscholar.org The development of efficient and reusable immobilized lipases for this transformation is an active area of research, aiming to make the production of enantiopure compounds more sustainable and cost-effective. researchgate.net

Role as a Chiral Building Block

While the parent alcohol, (R)-2-octanol, is more commonly cited as a chiral building block, its acetate derivative can also serve this purpose. The acetate group can act as a protecting group for the hydroxyl function, which can be removed later in a synthetic sequence. The chirality at the second carbon position makes it a useful synthon for introducing a specific stereocenter into a target molecule. Chiral 2-octanol and its derivatives are considered key intermediates for the preparation of liquid crystal materials and various optically active pharmaceuticals. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54712-18-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

[(2R)-octan-2-yl] acetate

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)12-10(3)11/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

SJFUDWKNZGXSLV-SECBINFHSA-N

Isomeric SMILES

CCCCCC[C@@H](C)OC(=O)C

Canonical SMILES

CCCCCCC(C)OC(=O)C

Origin of Product

United States

Enantioselective Synthesis Methodologies for R 2 Octanol, Acetate

Biocatalytic Approaches for Stereoselective Esterification and Reduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical, flavor, and agrochemical industries. (R)-2-Octanol, acetate (B1210297), a chiral ester, is a valuable building block, and its production via enantioselective methods has garnered significant attention. Biocatalysis, utilizing enzymes or whole microbial cells, offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. nih.gov This section explores the primary biocatalytic strategies for producing (R)-2-Octanol, acetate, focusing on stereoselective esterification and the synthesis of its chiral alcohol precursor through reduction.

Lipase-Catalyzed Transesterification and Acylation for (R)-2-Octanol, Acetate Production

Lipases (triacylglycerol hydrolases) are exceptionally versatile enzymes in organic synthesis. researchgate.net While their natural function is the hydrolysis of fats, they can catalyze the reverse reactions—esterification and transesterification—in non-aqueous environments. researchgate.net This capability is widely exploited for the kinetic resolution of racemic alcohols, such as (R,S)-2-octanol. In a typical kinetic resolution, the lipase (B570770) selectively acylates one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other, allowing for the separation of the resulting ester ((R)-2-Octanol, acetate) from the unreacted alcohol (predominantly (S)-2-octanol).

The success of a biocatalytic resolution hinges on the choice of enzyme. Different lipases exhibit varying degrees of activity and enantioselectivity towards a specific substrate. Therefore, screening a panel of commercially available lipases is a critical first step in developing an efficient process.

Among the most widely used and effective biocatalysts for this transformation is Lipase B from the yeast Candida antarctica (CALB). mdpi.com It is often used in an immobilized form, famously commercialized as Novozym 435, which enhances its stability and reusability. epa.gov Novozym 435 has demonstrated high efficiency in the synthesis of octyl acetate. researchgate.net For instance, in the transesterification of n-octanol and vinyl acetate, Novozym 435 achieved a 97.31% yield of octyl ethanoate under optimized, solvent-free conditions. researchgate.net

Lipases from Pseudomonas species, such as Pseudomonas fluorescens (formerly classified as Pseudomonas cepacia), are also frequently employed. core.ac.uk Research has shown that immobilized P. fluorescens lipase can dramatically increase the rate of transesterification reactions. core.ac.uk While one study noted that Pseudomonas cepacia lipase showed enantioselectivity towards the (R)-isomer in a transesterification reaction, other enzymes have been found to be more effective for specific transformations. core.ac.ukresearchgate.net

The selection process involves evaluating enzymes based on conversion rates and, most importantly, enantiomeric excess (e.e.) of the product and the unreacted substrate. The enantioselectivity is often quantified by the enantiomeric ratio (E value), a measure of how much faster the enzyme reacts with one enantiomer compared to the other.

EnzymeSource OrganismFormSubstrateAcyl DonorKey Finding
Novozym 435 Candida antarcticaImmobilizedn-OctanolVinyl AcetateAchieved 97.31% conversion to octyl ethanoate in 20 minutes under ultrasound. researchgate.net
Lipase PS Pseudomonas fluorescensImmobilized5-hydroxy-5H-furan-2-oneVinyl AcetateDramatically increased reaction rate compared to other lipases. core.ac.uk
Fermase CALB™ 10000 Candida antarcticaImmobilizedn-OctanolGlacial Acetic AcidReached 93.73% conversion in 4 hours in a solvent-free system. begellhouse.com
Rhizopus oryzae Lipase Rhizopus oryzaeImmobilizedOctanolVinyl AcetateAchieved 92.35% molar conversion in 12 hours under solvent-free conditions. nih.gov

To maximize the efficiency and selectivity of the lipase-catalyzed resolution, several reaction parameters must be carefully optimized.

Temperature : Temperature affects both reaction rate and enzyme stability. For the synthesis of octyl acetate using immobilized Rhizopus oryzae lipase, the optimal temperature was found to be 36°C. nih.gov Similarly, a study using fermase CALB™ 10000 identified 60°C as the optimal temperature for esterification. begellhouse.com Another study using Novozym 435 achieved high yields at 40°C. researchgate.net

Solvent Systems : The choice of solvent can significantly influence lipase activity and enantioselectivity. While solvent-free systems are often preferred for being more environmentally friendly, organic solvents can be necessary to dissolve substrates and modify enzyme properties. begellhouse.comnih.gov Organic solvents with a log P value between 2 and 4 are often considered to have moderate biocompatibility for biocatalysis. researchgate.net For certain resolutions, mixed solvent systems, such as cyclohexane-ethyl acetate, have been shown to improve conversion. core.ac.uk

Acyl Donor Selection : The acyl donor is a critical component of the reaction. Vinyl esters, particularly vinyl acetate, are highly effective acyl donors because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. researchgate.netnih.gov This drives the equilibrium towards product formation. Acetic anhydride (B1165640) and glacial acetic acid are other common acyl donors. begellhouse.comsciencemadness.org

Water Activity : Lipases require a minimal amount of water to maintain their catalytically active conformation. However, excess water can promote the competing hydrolysis reaction, reducing the ester yield. In solvent-free systems, the addition of a small amount of water (e.g., 0.2%) has been shown to be optimal for the synthesis of octyl acetate. nih.gov Molecular sieves are often added to control water content and remove water produced during esterification, thereby increasing conversion. begellhouse.com

Enzyme Loading : The amount of enzyme used directly impacts the reaction rate. For the synthesis of octyl acetate, optimal enzyme loadings have been reported in the range of 2% to 7% (w/v or w/w). begellhouse.comnih.gov Increasing the enzyme concentration generally increases the conversion rate up to a certain point, after which mass transfer limitations may occur.

Agitation Speed : Adequate mixing is crucial to overcome mass transfer limitations, especially in heterogeneous systems with immobilized enzymes. Optimal agitation speeds are typically determined experimentally, with values around 200-300 rpm being common for shake flask reactions. researchgate.netbegellhouse.comnih.gov

ParameterOptimized ValueSystem/EnzymeReference
Temperature 36°CRhizopus oryzae lipase nih.gov
60°CFermase CALB™ 10000 begellhouse.com
Substrate Molar Ratio 1:2 (Acid:Alcohol)Fermase CALB™ 10000 begellhouse.com
1:2 (Alcohol:Acyl Donor)Novozym 435 researchgate.net
Enzyme Loading 2% (w/v)Fermase CALB™ 10000 begellhouse.com
60 URhizopus oryzae lipase nih.gov
Agitation Speed 200 rpmFermase CALB™ 10000 / R. oryzae begellhouse.comnih.gov
Acyl Donor Vinyl AcetateNovozym 435 / R. oryzae researchgate.netnih.gov

For industrial-scale production, continuous processes offer significant advantages over batch reactions, including higher productivity, better process control, and easier product separation. Enzyme Membrane Reactors (EMRs) are a prime example of a continuous biocatalytic system. rsc.org In an EMR, the enzyme is retained within the reactor by an ultrafiltration membrane, while substrates are continuously fed and products are removed. researchgate.net

While screening often identifies a suitable enzyme, its natural properties may not be optimal for an industrial process. Protein engineering techniques, including rational design and directed evolution, can be used to tailor enzymes with desired characteristics such as enhanced activity, stability, or, crucially, enantioselectivity. nih.govfrontiersin.org

Rational Design involves making specific changes to the enzyme's amino acid sequence based on a detailed knowledge of its three-dimensional structure and catalytic mechanism. nih.gov By modifying amino acids in or near the active site, it is possible to alter substrate binding and improve selectivity for one enantiomer over another.

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. researchgate.netjournalspub.info It involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with improved properties. journalspub.info This approach does not require prior knowledge of the enzyme's structure and has been successfully used to invert or significantly enhance the enantioselectivity of various enzymes, including lipases and esterases. nih.govsemanticscholar.org For example, the enantioselectivity of an esterase from Pseudomonas fluorescens was improved by mutating four residues near the active site. nih.gov

These powerful techniques open the door to creating custom-designed biocatalysts for the highly efficient and selective synthesis of target molecules like (R)-2-Octanol, acetate. semanticscholar.org

Whole-Cell Bioreduction for (R)-2-Octanol Precursor Synthesis

An alternative and complementary strategy to kinetic resolution is the asymmetric synthesis of the chiral precursor, (R)-2-octanol, from the prochiral ketone, 2-octanone (B155638). This is achieved through the stereoselective reduction of the carbonyl group, a reaction efficiently catalyzed by certain microbial whole-cell systems. nih.gov

Whole-cell biocatalysis offers several advantages over using isolated enzymes. The enzymes are maintained in their natural cellular environment, which can enhance their stability. nih.gov Crucially, whole-cell systems contain the necessary cofactors (such as NADH or NADPH) and the cellular machinery to regenerate them, eliminating the need to add expensive cofactors to the reaction mixture. nih.govmdpi.com Cofactor regeneration can be driven by the addition of a simple co-substrate, such as glucose, isopropanol (B130326), or glycerol. mdpi.comnih.gov

Numerous microorganisms have been screened for their ability to reduce 2-octanone to (R)-2-octanol. A key challenge is that most microbial alcohol dehydrogenases follow Prelog's rule, which would yield (S)-2-octanol. Therefore, identifying biocatalysts that exhibit anti-Prelog selectivity is essential for producing the desired (R)-enantiomer.

Acetobacter pasteurianus GIM1.158 is one such microorganism that has been shown to be highly effective for the anti-Prelog reduction of 2-octanone. nih.gov Under optimized conditions (35°C, pH 5.0, with isopropanol as a co-substrate), this whole-cell system converted 40 mmol/L of 2-octanone to (R)-2-octanol with a yield of 89.5% and an enantiomeric excess greater than 99.9% in just 70 minutes. nih.gov On a preparative scale, the yield increased to 95.0% with the same excellent enantioselectivity. nih.gov

Another approach involves using recombinant microorganisms. For instance, a recombinant Escherichia coli strain expressing an alcohol dehydrogenase was used for the asymmetric reduction of 2-octanone to (R)-2-octanol in a biphasic system with an ionic liquid, achieving a conversion of over 99% and an e.e. of over 99.5%. tum.de

MicroorganismTypeSubstrateProductKey ResultsReference
Acetobacter pasteurianus GIM1.158 Wild-Type Whole Cell2-Octanone(R)-2-Octanol95.0% yield, >99.9% e.e. nih.gov
Recombinant E. coli Recombinant Whole Cell2-Octanone(R)-2-Octanol>99% conversion, >99.5% e.e. tum.de

Asymmetric Synthesis Strategies for (R)-2-Octanol, Acetate and Precursors

Beyond biocatalysis, traditional asymmetric synthesis provides alternative routes to chiral molecules like (R)-2-Octanol, acetate and its alcohol precursor. These methods rely on the introduction of chirality through either chiral starting materials or chiral catalysts.

Chiral pool synthesis is a strategy that utilizes naturally occurring, abundant enantiopure compounds as starting materials. wikipedia.orgresearchgate.net Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.orgnih.gov This approach is advantageous as it leverages the pre-existing chirality provided by nature, which can be preserved and incorporated into the final target molecule. wikipedia.org

For the synthesis of an aliphatic chiral alcohol like (R)-2-octanol, a potential precursor from the chiral pool could be a terpene such as (-)-citronellol. nih.gov The synthesis would involve chemically modifying the starting material, for instance, through oxidative cleavage of a double bond and subsequent chain extension or functional group manipulations, while carefully preserving the stereochemistry at the original chiral center. This method avoids the need for creating a new stereocenter from an achiral precursor, often simplifying the synthetic route. researchgate.net

An alternative to synthesizing the chiral alcohol precursor is to start with a racemic mixture of 2-octanol (B43104) and selectively acetylate the (R)-enantiomer. This process is a form of kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst, allowing for their separation.

Enzymatic kinetic resolution is a highly effective method for this purpose. mdpi.com Lipases, a class of enzymes, are widely used as chiral catalysts for the stereoselective acylation of alcohols. researchgate.netnih.gov In the presence of a racemic mixture of 2-octanol and an acyl donor such as vinyl acetate, a lipase can selectively catalyze the transfer of the acetyl group to the (R)-enantiomer. researchgate.net The active site of the lipase has a specific three-dimensional geometry that preferentially accommodates the (R)-alcohol, leading to the formation of (R)-2-Octanol, acetate at a much higher rate than the (S)-enantiomer. mdpi.com

This results in a mixture containing the desired (R)-2-Octanol, acetate and the unreacted (S)-2-octanol, which can then be separated. Lipases from sources like Pseudomonas fluorescens and immobilized Candida antarctica lipase B (commonly known as Novozym 435) have proven to be highly enantioselective for this transformation, achieving high enantiomeric excess for the remaining (S)-2-octanol at approximately 50% conversion. researchgate.netresearchgate.net This method is a powerful demonstration of asymmetric catalysis, where a small amount of a chiral catalyst (the enzyme) generates a large quantity of an enantiomerically enriched product. mdpi.com

Chiral Resolution and Deracemization Strategies

Enzymatic Kinetic Resolution (EKR) of Racemic 2-Octanol (B43104)

Enzymatic kinetic resolution (EKR) is a widely used method for separating racemic mixtures. This technique relies on the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer over the other. In the case of racemic 2-octanol, EKR is often achieved through transesterification, where an acyl group is transferred to one of the alcohol enantiomers, resulting in an ester and the unreacted alcohol enantiomer. These can then be separated by conventional methods.

Lipase-catalyzed kinetic resolution has proven to be an efficient technique for synthesizing enantiomerically enriched compounds, including chiral 2-octanol, which is a key intermediate in the preparation of liquid crystal materials and various optically active pharmaceuticals. researchgate.net The lipase (B570770) from Pseudomonas fluorescens has demonstrated high enantioselectivity (E value > 200) in the resolution of 2-octanol. mdpi.com

Role of Acyl Donors in Enzymatic Resolution (e.g., vinyl acetate (B1210297), isopropenyl acetate)

The choice of the acyl donor is a critical parameter in the enzymatic resolution of alcohols as it can significantly influence both the reaction rate and the enantioselectivity. Commonly used acyl donors for the transesterification of 2-octanol include vinyl acetate and isopropenyl acetate. researchgate.netmdpi.com

These activated esters are often preferred because the reactions are practically irreversible, which contributes to achieving high enantioselectivity. jst.go.jp For instance, in the lipase-catalyzed acetylation of 2-alkanols, vinyl acetate has been effectively used in both batch and packed-bed reactor systems. nih.gov Similarly, isopropenyl acetate has been successfully employed as an acylating agent in the kinetic resolution of other secondary alcohols, leading to products with high enantiomeric excess. mdpi.com The selection of the acyl donor can also impact the stability and activity of the enzyme. Some studies have shown that byproducts of certain acyl donors can affect enzyme performance. nih.gov

Acyl DonorEnzymeKey FindingsReference
Vinyl AcetateNovozyme 435Effective for kinetic resolution of (±)-2-octanol. researchgate.net
Vinyl AcetateBurkholderia cepacia lipase (BCL)Successfully used in a packed-bed reactor for 2-alkanol resolution. nih.gov
Isopropenyl AcetatePseudomonas cepacia lipaseUsed as an acetylating reagent in the kinetic resolution of (R)- and (S)-3-alkanols. jst.go.jp
Isopropenyl AcetateCandida rugosa MY lipaseOptimal acylating agent in a two-phase reaction medium for the resolution of a β-blocker building block, yielding high enantiomeric excess. mdpi.com

Impact of Acyl Chain Length on Enantioselectivity in EKR

The chain length of the acyl donor has been shown to have a strong influence on the enantioselectivity of lipases in the kinetic resolution of secondary alcohols. diva-portal.orgresearchgate.net Generally, an increase in the acyl chain length leads to higher enantioselectivities. researchgate.net

A study on the transesterification of 3-methyl-2-butanol (B147160) catalyzed by Candida antarctica lipase B (CALB) found that among the four vinyl esters tested (vinyl acetate, vinyl propionate, vinyl butyrate (B1204436), and vinyl octanoate), the longest, vinyl octanoate, provided the highest enantioselectivity over a temperature range of 6–70°C. diva-portal.orgresearchgate.net This suggests that optimizing the acyl donor by considering its chain length is a valuable strategy for improving the enantiopurity of the products in enzymatic resolutions. diva-portal.org The increased enantioselectivity with longer acyl chains is often attributed to changes in the entropic component of the reaction. diva-portal.org

Acyl DonorSubstrateEnzymeEffect on Enantioselectivity (E)Reference
Vinyl Acetate3-methyl-2-butanolCandida antarctica lipase B (CALB)Lower enantioselectivity compared to longer chain acyl donors. diva-portal.orgresearchgate.net
Vinyl Propionate3-methyl-2-butanolCandida antarctica lipase B (CALB)Intermediate enantioselectivity. diva-portal.org
Vinyl ButyrateTertiary benzyl (B1604629) bicyclic alcoholsCandida antarctica lipase A (CAL-A)Optimal acyl donor leading to high conversion and enantiomeric excess. scielo.br
Vinyl Octanoate3-methyl-2-butanolCandida antarctica lipase B (CALB)Highest enantioselectivity. diva-portal.orgresearchgate.net

Process Mode Comparison: Continuous Flow vs. Batch Resolution

The choice between continuous flow and batch processing for enzymatic kinetic resolutions involves considering factors such as productivity, scalability, and process control. Continuous flow systems, where reactants are continuously fed into a reactor containing an immobilized enzyme, can offer several advantages over traditional batch processes. researchgate.net

These advantages include improved reproducibility, optimized energy use, and minimized waste generation. researchgate.net For the enzymatic kinetic resolution of secondary alcohols, continuous flow reactions have demonstrated superior productivity compared to batch mode. researchgate.net For acylation reactions, productivity in continuous flow can be 1.1 to 18.1 times higher than in batch mode. researchgate.net Continuous flow systems can be more easily scaled up and allow for better control over reaction parameters, which can lead to higher yields and suppression of byproducts. nih.govacs.org However, the initial setup of a continuous system can be more complex than a batch system. unimi.it

Microwave-Assisted Enhancements in Enzymatic Transesterification

Microwave irradiation has emerged as a promising technology to enhance the efficiency of enzymatic reactions, including the transesterification of alcohols. researchgate.netnih.gov The application of microwaves can lead to a significant reduction in reaction time and may improve enzyme activity and stability. researchgate.netmdpi.comscielo.org.co

In the context of enzymatic transesterification, microwave assistance can accelerate the reaction rate by several folds compared to conventional heating methods. researchgate.netmdpi.com This is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. scielo.org.co For example, microwave-assisted enzymatic synthesis of isoamyl butyrate achieved about 95% conversion in 120 minutes. mdpi.com The synergistic effect between enzyme catalysis and microwaves can lead to higher initial reaction rates and increased final conversion. researchgate.netmdpi.com

Dynamic Kinetic Resolution (DKR) Approaches

A major limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. acs.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. nih.govprinceton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. princeton.edumdpi.com

For an effective DKR of secondary alcohols, the kinetic resolution and the racemization of the substrate must be compatible, and the racemization must occur at a rate comparable to or faster than the enzymatic reaction. nih.gov Chemoenzymatic DKR approaches often employ a lipase for the enantioselective acylation and a metal catalyst, such as a ruthenium complex, for the racemization of the unreacted alcohol. mdpi.comacs.org This has been successfully applied to a variety of secondary alcohols. mdpi.commdpi.com

Chemoenzymatic Deracemization Protocols for sec-Alcohols

Chemoenzymatic deracemization is a powerful strategy to convert a racemate into a single, optically pure enantiomer. researchgate.net This can be achieved through various protocols that often involve a sequence of stereoselective oxidation and reduction steps.

One approach involves the stereoselective oxidation of one enantiomer of a racemic secondary alcohol to the corresponding ketone, followed by a non-enantioselective reduction of the ketone back to the racemic alcohol, which is then subjected to the enzymatic resolution again. A more direct method involves the stereoselective oxidation of the (S)-enantiomer, for instance, leaving the (R)-enantiomer untouched. The resulting ketone is then reduced back to the alcohol, ideally yielding the (R)-enantiomer. For example, a two-step, one-pot process using a chemical oxidizing agent and an enantioselective ketone reductase has been shown to produce optically pure secondary alcohols with high enantiomeric excess (88–99.5%). ingentaconnect.com Another protocol utilizes plant cells, such as Gardenia jasminoides, to stereoselectively oxidize the (S)-enantiomers of secondary alcohols, followed by the addition of a reducing agent like sodium borohydride (B1222165) to convert the resulting ketone to the desired (R)-alcohol. nih.gov

Application of Stereoselective Inverting sec-Alkylsulfatases (e.g., Pisa1)

The enzyme Pisa1, a metallo-β-lactamase-type alkylsulfatase, has been identified as a highly effective biocatalyst for the deracemization of secondary alcohols through the enantioselective hydrolysis of their corresponding sulfate (B86663) esters. acs.orgnih.gov Research has demonstrated that Pisa1 exhibits remarkable enantioselectivity, specifically targeting one enantiomer of a racemic mixture. nih.gov

In the context of 2-octanol, Pisa1 selectively hydrolyzes (R)-2-octyl sulfate to yield (S)-2-octanol with a strict inversion of configuration at the chiral center. acs.orgacs.org The (S)-enantiomer of the sulfate ester remains entirely unreactive. nih.gov This high degree of selectivity is quantified by an enantiomeric ratio (E) greater than 200, signifying a near-perfect enantioselective process. acs.orgnih.gov

The practical application of this enzymatic resolution is a chemoenzymatic deracemization protocol. When a racemic mixture of 2-octyl sulfate is treated with Pisa1, the reaction proceeds until 50% conversion is reached. acs.orgacs.org At this point, the mixture consists of equimolar amounts of the product, (S)-2-octanol, and the unreacted (S)-2-octyl sulfate. acs.orgnih.gov The unreacted (S)-2-octyl sulfate can then be chemically hydrolyzed under acidic conditions to produce enantiopure (S)-2-octanol. acs.orgacs.org This two-step process allows for a theoretical yield of 100% of the (S)-enantiomer from the racemic starting material, with reported isolated yields as high as 87% and an enantiomeric excess of over 99%. acs.orgacs.org

The substrate preference of Pisa1 is notably specific for secondary alkyl sulfates like 2-octyl sulfate, distinguishing it from other sulfatases such as SdsA1, which shows a higher affinity for primary sulfate esters. nih.gov

Enantioselective Hydrolysis of 2-Octyl Sulfate by Pisa1
SubstrateEnzymeProductEnantiomeric Excess (ee) of ProductConversionKey Finding
(R)-2-Octyl sulfatePisa1(S)-2-Octanol>99%QuantitativeStrict inversion of configuration. acs.orgnih.gov
(S)-2-Octyl sulfatePisa1No reactionN/A0%(S)-enantiomer is unreactive. acs.orgnih.gov
rac-2-Octyl sulfatePisa1(S)-2-Octanol and (S)-2-Octyl sulfate>99% (for the alcohol)50%Perfect enantioselectivity (E > 200). acs.orgnih.gov

Investigation of Stereochemical Inversion Mechanisms in Sulfate Hydrolysis

The mechanism by which inverting sec-alkylsulfatases like Pisa1 achieve stereochemical inversion is a key area of investigation. Unlike the majority of hydrolases that proceed with retention of stereochemistry, these enzymes catalyze the hydrolysis of sulfate esters via a C-O bond cleavage, leading to an inversion of the chiral carbon atom. acs.orgnih.gov

The stereochemical course of the hydrolysis reaction catalyzed by Pisa1 has been elucidated using ¹⁸O-labeling experiments. nih.gov When the hydrolysis of rac-2-octyl sulfate was carried out in a buffer enriched with ¹⁸O, subsequent gas chromatography-mass spectrometry (GC-MS) analysis of the resulting (S)-2-octanol showed complete incorporation of the ¹⁸O label into the alcohol product. acs.orgnih.gov This finding unequivocally demonstrates that the cleavage occurs at the C-O bond, as opposed to the S-O bond. acs.orgnih.gov

Mechanistically, Pisa1 is a β-lactamase type enzyme that utilizes a binuclear Zn²⁺ cluster in its active site. nih.gov This metal cluster activates a water molecule, which then acts as a nucleophile, attacking the chiral carbon atom of the alkyl sulfate. nih.gov Concurrently, a histidine residue in the active site protonates the sulfate moiety, transforming it into a more effective leaving group. nih.gov This concerted process facilitates the nucleophilic substitution with inversion of configuration, analogous to an Sₙ2-type reaction. nih.gov This enzymatic catalysis is remarkable as the direct nucleophilic hydrolysis of sulfate esters by hydroxide (B78521) is an extremely slow process due to the poor leaving group ability of the sulfate dianion (SO₄²⁻). acs.org

Analytical and Spectroscopic Characterization of Enantiomeric Purity

Chromatographic Methodologies for Enantiomeric Excess Determination

Chromatography stands as the cornerstone for the enantioselective analysis of 2-octyl acetate (B1210297). By utilizing chiral stationary phases or chiral additives, the separation of enantiomers, which possess identical physical properties in an achiral environment, becomes feasible.

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation of volatile chiral compounds like 2-octyl acetate. This method employs a capillary column coated with a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives, such as modified β-cyclodextrins bonded to a polysiloxane backbone, create stereospecific cavities. nih.gov The enantiomers of 2-octyl acetate can differentially include into these chiral cavities, leading to differences in retention times and enabling their separation and quantification. gcms.cznih.gov

A study demonstrated the effective separation of 2-octanol (B43104) enantiomers and their corresponding acetate esters on a CP Chirasil-DEX CB column, which is a modified β-cyclodextrin phase. nih.gov The separation factor (α), a measure of the selectivity between the two enantiomers, was significantly improved for the acetate derivative compared to the free alcohol, indicating a more effective enantioseparation. nih.gov

Direct analysis of chiral alcohols by GC can sometimes result in poor resolution and peak tailing due to the polarity of the hydroxyl group. Derivatization is a common strategy to overcome these issues by converting the analyte into a less polar and more volatile compound, which often enhances chiral recognition by the stationary phase. nih.govscience.gov

For 2-octanol, acetylation to form 2-octyl acetate serves as an effective derivatization strategy. nih.gov This conversion not only improves the chromatographic behavior but also significantly increases the enantiomeric resolution on chiral stationary phases. Research has shown that the acetylation of 2-octanol increases the separation factor (α) from 1.02 for the alcohol to 1.50 for the acetate ester on a CP Chirasil-DEX CB column. nih.gov A resolution factor of 1.5 or greater is indicative of a baseline separation between the enantiomers. nih.gov This improvement highlights how derivatization can be a critical step in developing a robust method for determining the enantiomeric excess of chiral alcohols. nih.govscience.gov

Table 1: Improvement of GC Enantioseparation via Acetylation of Secondary Alcohols nih.gov
Chiral AlcoholSeparation Factor (α) of AlcoholSeparation Factor (α) of Acetate DerivativeChiral Stationary Phase
2-Butanol1.051.44CP Chirasil-DEX CB
2-Pentanol1.073.00CP Chirasil-DEX CB
2-Hexanol1.051.95CP Chirasil-DEX CB
2-Octanol1.021.50CP Chirasil-DEX CB

High-Performance Liquid Chromatography (HPLC) is another principal technique for enantiomeric separation. The versatility of HPLC allows for the use of a wide array of chiral stationary phases (CSPs) under various mobile phase conditions (normal-phase, reversed-phase, or polar organic). csfarmacie.cznih.gov For compounds like 2-octyl acetate, CSPs based on polysaccharides, such as derivatized cellulose (B213188) or amylose, are particularly effective. nih.gov These CSPs offer complex chiral surfaces with grooves and cavities where enantiomers can bind transiently through a combination of interactions, including hydrogen bonds, dipole-dipole, and steric interactions, leading to different retention times. csfarmacie.cz

The indirect approach in HPLC is also an option, where the enantiomers of the corresponding alcohol (2-octanol) are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column (e.g., silica (B1680970) gel). nih.govaocs.org

Capillary Electrophoresis (CE) offers a high-efficiency, low-sample-consumption alternative for chiral separations. In CE, enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE). dergipark.org.tr Cyclodextrins and their derivatives are the most common chiral selectors used for this purpose. scispace.com The differential inclusion of the (R)- and (S)-2-octyl acetate enantiomers into the cyclodextrin cavity, combined with the electrophoretic mobility of the complex, results in different migration times. dergipark.org.trresearchgate.net

Capillary Electrochromatography (CEC) is a hybrid technique that combines the separation principles of HPLC and CE. It utilizes a packed capillary column (like in HPLC) with an applied electric field (like in CE) to drive the mobile phase. This can lead to very high separation efficiencies for enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for enantioselective analysis, often considered a "green" alternative to normal-phase HPLC due to its use of supercritical carbon dioxide as the primary mobile phase. nih.govresearchgate.net SFC typically provides faster separations and higher efficiencies than HPLC. chromatographyonline.com The technique uses the same types of chiral stationary phases as HPLC, with polysaccharide-based CSPs being particularly popular and effective for a broad range of chiral compounds. nih.govresearchgate.net The lower viscosity and higher diffusivity of supercritical fluids contribute to rapid and efficient separations of enantiomers like (R)- and (S)-2-octyl acetate. fagg.be

Chiral Gas Chromatography (GC) on Enantioselective Stationary Phases

Spectroscopic Techniques for Chiral Recognition

While chromatography is used for physical separation, spectroscopic methods can be employed for chiral recognition and quantification, often through the use of chiral auxiliary agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. In an achiral solvent, the NMR spectra of (R)- and (S)-2-octyl acetate are identical. However, the addition of a chiral solvating agent (CSA) or a chiral lanthanide shift reagent can induce diastereomeric interactions. These interactions create different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in the separation of signals (e.g., splitting of a singlet into two singlets) in the NMR spectrum. The relative integration of these separated signals can be used to determine the enantiomeric excess.

Polarimetry and Optical Rotation Measurements

Polarimetry is a fundamental technique for the analysis of chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a sample containing a chiral substance. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (R)-enantiomer of 2-octyl acetate is known to be levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise) and is designated with a negative sign (-).

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under standardized conditions (typically at a specific temperature and wavelength, usually the sodium D-line at 589 nm). The specific rotation of the enantiomerically pure S-(+)-2-octyl acetate has been reported as +7.8° (neat). umich.edu Consequently, the specific rotation of pure (R)-(-)-2-octyl acetate is -7.8° (neat).

The enantiomeric excess (% e.e.) of a non-racemic mixture of (R)-2-octyl acetate can be determined by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer using the following formula:

% e.e. = (|α|observed / |α|max) × 100

Where:

|α|observed is the absolute value of the observed specific rotation of the sample.

|α|max is the absolute value of the specific rotation of the pure enantiomer.

This method is a straightforward and widely used approach for a preliminary assessment of enantiomeric purity. researchgate.netnih.gov However, its accuracy can be influenced by the presence of other optically active impurities. wikipedia.org

Table 1: Optical Rotation Data for 2-Octyl Acetate Enantiomers

Enantiomer Sign of Rotation Specific Rotation [α] (neat)
(R)-2-Octyl acetate Levorotatory (-) -7.8°
(S)-2-Octyl acetate Dextrorotatory (+) +7.8°

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity after converting the enantiomers into diastereomers. nih.gov Enantiomers are indistinguishable in a standard achiral NMR environment, as they have identical chemical shifts. However, by reacting the enantiomeric mixture of the precursor, 2-octanol, with an enantiomerically pure chiral derivatizing agent (CDA), a mixture of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, different NMR spectra. nih.gov

A widely used class of CDAs for alcohols are Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride. nih.govresearchgate.net Reacting a racemic mixture of 2-octanol with, for example, (R)-MTPA chloride would produce two diastereomeric esters: (R)-2-octyl-(R)-MTPA ester and (S)-2-octyl-(R)-MTPA ester.

In the ¹H NMR spectra of these diastereomers, the protons near the stereocenter will exhibit different chemical shifts (Δδ ≠ 0). By analyzing these chemical shift differences, particularly for the protons on the groups attached to the chiral carbon, the absolute configuration can be assigned based on established models of the diastereomeric esters' preferred conformations. stackexchange.comlibretexts.org Furthermore, the relative integration of the distinct signals corresponding to each diastereomer allows for a precise quantification of the enantiomeric excess of the original alcohol, and by extension, the 2-octyl acetate derived from it.

Table 2: General Principle of NMR Analysis for Enantiomeric Purity

Step Procedure Outcome
1 Reaction of (R/S)-2-octanol with a pure chiral derivatizing agent (e.g., (R)-MTPA-Cl) Formation of a mixture of two diastereomers
2 Acquisition of ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture Separate, distinguishable signals for each diastereomer
3 Integration of the corresponding signals Determination of the relative ratio of the diastereomers
4 Calculation Quantification of the enantiomeric excess (% e.e.)

Mass Spectrometry (MS) Coupled with Chiral Separation Techniques

Mass spectrometry (MS) itself does not differentiate between enantiomers due to their identical mass. However, when coupled with a chiral separation technique, most commonly gas chromatography (GC) or liquid chromatography (LC), it becomes a highly sensitive and selective method for enantiomeric analysis. acs.org

For a volatile compound like (R)-2-octyl acetate, chiral gas chromatography-mass spectrometry (GC-MS) is a particularly effective method. This technique utilizes a GC column coated with a chiral stationary phase (CSP), often based on modified cyclodextrins. nih.gov The enantiomers of 2-octyl acetate interact diastereomerically with the chiral stationary phase, leading to different retention times. As the separated enantiomers elute from the column, they are detected by the mass spectrometer, which provides definitive identification based on their mass spectrum.

Research has demonstrated that the acetylation of secondary alcohols, such as 2-octanol, significantly improves their enantiomeric separation on chiral GC columns. For 2-octanol, derivatization to its acetate form increased the separation factor (α), a measure of the degree of separation between two peaks, from 1.02 for the free alcohol to 1.50 for the acetate derivative on a modified β-cyclodextrin column. nih.gov An α value of 1.5 indicates a baseline resolution, allowing for accurate quantification. The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the sample, enabling precise determination of the enantiomeric excess.

Table 3: Chiral GC Separation of 2-Octanol and its Acetate Derivative

Compound Separation Factor (α) on CP Chirasil-DEX CB column
2-Octanol 1.02
2-Octyl acetate 1.50

Data sourced from a study on acylation of chiral alcohols for GC analysis. nih.gov

Chemical Derivatization for Enantiomeric Analysis by Diastereoisomer Formation

The principle of converting a pair of enantiomers into a pair of diastereomers is a cornerstone of chiral analysis and is not limited to NMR spectroscopy. dntb.gov.ua This strategy, known as indirect chiral separation, allows the use of standard, achiral analytical techniques to separate and quantify the resulting diastereomers, which possess different physical properties such as boiling points, melting points, and chromatographic retention behavior. libretexts.org

For (R)-2-octyl acetate, the precursor alcohol, (R)-2-octanol, is typically the substrate for derivatization. A common approach involves the esterification of the alcohol with an enantiomerically pure chiral acid, functioning as a chiral derivatizing agent (CDA). nih.gov This reaction creates a mixture of diastereomeric esters that can then be separated by non-chiral chromatography, such as standard silica gel high-performance liquid chromatography (HPLC).

Several powerful chiral derivatizing agents have been developed for this purpose. For instance, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) has been shown to be highly effective for the resolution of aliphatic alcohols. nih.gov The reaction of racemic 2-octanol with (S)-MαNP acid would yield two diastereomers: (R)-2-octyl-(S)-MαNP ester and (S)-2-octyl-(S)-MαNP ester. These diastereomers can be efficiently separated by HPLC on a standard silica gel column.

Once the diastereomers are separated, their relative amounts can be quantified, which directly reflects the enantiomeric composition of the original alcohol. Subsequently, the chiral auxiliary (the MαNP acid moiety) can be chemically cleaved (e.g., by hydrolysis) to recover the enantiomerically pure (R)-2-octanol and (S)-2-octanol, from which the corresponding pure acetates can be prepared if desired. This method is valuable not only for analysis but also for the preparative separation of enantiomers. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
(R)-2-Octanol, acetate
(R)-2-octyl acetate
2-Octanol
(S)-2-Octyl acetate
2-octyl-(R)-MTPA ester
(S)-2-octyl-(R)-MTPA ester
α-methoxy-α-trifluoromethylphenylacetic acid
MTPA
(R)-2-octyl-(S)-MαNP ester
(S)-2-octyl-(S)-MαNP ester
2-methoxy-2-(1-naphthyl)propionic acid
MαNP acid

Mechanistic Studies of Enantioselective Transformations

Enzyme Reaction Mechanisms and Substrate-Active Site Interactions

Enzymes, particularly lipases, are widely utilized for the kinetic resolution of racemic alcohols like 2-octanol (B43104) to produce enantiomerically enriched compounds such as (R)-2-octyl acetate (B1210297). The high degree of enantioselectivity exhibited by these biocatalysts is governed by precise interactions between the substrate and the enzyme's active site.

The kinetic resolution of (±)-2-octanol through acylation is a common method to produce chiral 2-octanol and its corresponding acetate ester. The mechanism of this lipase-catalyzed reaction can be elucidated through kinetic modeling. Studies on the acylation of 2-octanol with vinyl acetate, catalyzed by Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B), have shown that the reaction follows a ternary complex mechanism, specifically an ordered bi-bi mechanism. researchgate.net In this model, the enzyme first binds with the acyl donor (vinyl acetate) to form an acyl-enzyme intermediate, followed by the binding of the alcohol (2-octanol) to form a ternary complex. researchgate.netresearchgate.net

Table 1: Kinetic Parameters for Lipase-Catalyzed Acylation of 2-Octanol
Kinetic ModelKey FeaturesSubstrate Exhibiting InhibitionReference
Ternary Complex (Ordered Bi-Bi)Sequential binding of acyl donor and alcohol2-Octanol researchgate.net

The ability of lipases to distinguish between the enantiomers of a secondary alcohol like 2-octanol is rooted in the specific three-dimensional architecture of their active sites. The molecular basis for this chiral recognition has been explained by the "Kazlauskas rule," which considers the relative sizes of the substituents attached to the stereogenic carbon atom. sdu.edu.cnjmbfs.org For secondary alcohols, the rule predicts that the (R)-enantiomer is acylated faster by many lipases. mdpi.com

The active site of a lipase contains a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) and is often described as having binding pockets of different sizes. sdu.edu.cndiva-portal.org Chiral recognition arises from the differential fit of the two enantiomers into this active site. diva-portal.org For a secondary alcohol like 2-octanol, the substituents at the chiral center are a hydrogen, a hydroxyl group, a small alkyl group (methyl), and a large alkyl group (hexyl).

Fast-Reacting Enantiomer ((R)-2-octanol): This enantiomer orients itself in the active site such that the large hexyl group fits into a spacious hydrophobic pocket, while the smaller methyl group occupies a more sterically restricted pocket. This orientation allows the hydroxyl group to be positioned optimally for nucleophilic attack on the acyl-enzyme intermediate. diva-portal.org

Slow-Reacting Enantiomer ((S)-2-octanol): This enantiomer is forced to place its large hexyl group into the smaller, sterically hindered pocket to achieve the correct orientation for catalysis. This unfavorable steric interaction raises the activation energy for the reaction, thus significantly slowing down its rate of acylation. sdu.edu.cndiva-portal.org

This permutation of the large and medium substituents of the alcohol enantiomers within the active site is the fundamental origin of chiral recognition. diva-portal.org The complementarity between the substrate's shape and the topology of the enzyme's catalytic pocket is therefore the primary determinant of enantioselectivity. sdu.edu.cn

Both stereoelectronic and steric effects are crucial in determining the enantioselectivity of lipases. While the concepts are intertwined, they represent distinct contributions to the stabilization of the transition state for one enantiomer over the other.

Steric Effects: As detailed in the previous section, steric hindrance is the dominant factor in the chiral recognition model for secondary alcohols. sdu.edu.cn The difference in the spatial arrangement of substituents (the large hexyl group vs. the small methyl group in 2-octanol) and how they interact with the defined pockets of the lipase active site is the primary basis for discrimination. sdu.edu.cndiva-portal.org The steric crowding around the hydroxyl group directly impacts the kinetics and enantioselectivity of the reaction. mdpi.com An unfavorable steric clash for the slow-reacting enantiomer prevents it from forming a productive, low-energy transition state, leading to high enantioselectivity. sdu.edu.cnkocw.or.kr

Stereoelectronic Effects: While steric fit is paramount, stereoelectronic effects also play a role in catalysis. Once the substrate is bound, the enzyme must stabilize the tetrahedral transition state that forms during the acylation step. The precise alignment of the alcohol's hydroxyl group for an in-line attack on the carbonyl carbon of the acyl-enzyme intermediate is critical. Enzymes achieve high reaction rates by stabilizing this transition state more effectively than the ground state. kocw.or.kr The correct orientation, facilitated by a good steric fit, ensures optimal orbital overlap for bond formation and breaking. For the fast-reacting (R)-enantiomer, the active site residues can form hydrogen bonds and other stabilizing interactions with the tetrahedral intermediate, lowering the activation energy. sdu.edu.cn For the slow-reacting (S)-enantiomer, the poor steric fit prevents this optimal alignment, leading to less effective transition state stabilization and a much slower reaction.

Stereochemical Course of Non-Enzymatic Stereoselective Reactions

The stereochemical outcome of non-enzymatic reactions, such as nucleophilic substitutions, provides a contrasting mechanistic framework to enzyme-catalyzed transformations. The solvolysis of 2-octyl sulfonates is a classic example used to probe these mechanisms.

The solvolysis of chiral secondary alkyl sulfonates, such as (R)-2-octyl tosylate, can proceed through different nucleophilic substitution pathways (SN1 or SN2), each with distinct stereochemical consequences. pitt.edu An ideal SN1 reaction proceeds through a planar carbocation intermediate, which would lead to complete racemization, yielding a 1:1 mixture of (R)- and (S)-2-octanol. vedantu.comaskfilo.com Conversely, an ideal SN2 reaction involves a backside attack by the nucleophile, resulting in a complete inversion of configuration to yield only (S)-2-octanol. pitt.edu

Experimental studies on the solvolysis of (R)-2-octyl tosylate in 50% aqueous trifluoroethanol reveal a more complex picture. The reaction product, 2-octanol, is formed with a high degree of inversion of configuration, but not complete inversion. researcher.lifewhiterose.ac.uk A typical product ratio is 92% inversion ((S)-2-octanol) to 8% retention ((R)-2-octanol). researcher.life This outcome indicates that the reaction does not follow a pure SN1 or SN2 mechanism.

Several mechanistic interpretations have been proposed to account for these observations:

Ion-Pair Mechanism: The reaction may proceed through the formation of an intimate ion pair or a solvent-separated ion pair. The leaving group (tosylate) remains in close proximity to the front side of the carbocation, shielding it from nucleophilic attack from that face and favoring backside attack (inversion). Occasional attack by the solvent from the front side before the leaving group diffuses away would account for the small amount of retention product. researcher.life

Concurrent Mechanisms: The reaction could involve competing SN2 (leading to inversion) and SN1-like (leading to racemization/retention) pathways. The predominance of inversion suggests a significant contribution from a concerted, SN2-like pathway. researcher.lifewhiterose.ac.uk

During the solvolysis of (R)-2-octyl tosylate, no significant racemization of the unreacted starting material was observed, suggesting that the formation of an ion pair that returns to the covalent tosylate is not a major competing process for this specific substrate. researcher.life The high, but incomplete, stereoselectivity points to a mechanism at the borderline between SN1 and SN2, where the structure of the transition state and any intermediates are finely balanced. researcher.lifewhiterose.ac.uk

Table 2: Stereochemical Outcome of (R)-2-Octyl Tosylate Solvolysis
ReactionStarting MaterialProduct(s)Stereochemical OutcomeReference
Solvolysis in 50% aq. TFE(R)-2-Octyl tosylate(S)-2-Octanol and (R)-2-Octanol92% Inversion : 8% Retention researcher.life

Applications in Asymmetric Organic Synthesis

(R)-2-Octanol, Acetate (B1210297) as a Chiral Building Block

The utility of (R)-2-Octanol, acetate as a chiral building block stems from its readily available (R)-configured stereocenter, which can be transferred to new molecules through various chemical transformations. This allows for the construction of complex chiral structures with a high degree of stereochemical control.

Synthesis of Optically Active Fine Chemicals and Pharmaceutical Intermediates

While the direct application of (R)-2-Octanol, acetate as a starting material for specific commercially significant fine chemicals or pharmaceutical intermediates is not extensively documented in publicly available research, its potential as a chiral precursor is recognized. The principle of using chiral building blocks like (R)-2-Octanol, acetate is a cornerstone of modern pharmaceutical synthesis. The introduction of a specific stereoisomer early in a synthetic sequence can significantly reduce the complexity and improve the efficiency of producing enantiomerically pure drug substances. The (R)-octyl moiety can be incorporated into a target molecule, or the chirality at the C-2 position can be used to direct the stereochemical outcome of subsequent reactions.

Role in the Preparation of Liquid Crystal Materials

A notable application of (R)-2-Octanol, acetate is in the synthesis of chiral liquid crystal materials. The incorporation of a chiral component, such as the (R)-2-octyl group, into the molecular structure of a liquid crystal can induce the formation of chiral mesophases, such as the cholesteric or chiral smectic phases. These chiral phases are essential for various electro-optical applications, including displays and optical sensors.

A specific example is the synthesis of (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate . In this liquid crystal molecule, the (R)-2-octyl group, derived from (R)-2-octanol, provides the necessary chirality to induce a helical twist in the liquid crystalline phase. The synthesis of such molecules typically involves the esterification of a suitably substituted benzoic acid derivative with (R)-2-octanol. The resulting ester possesses the desired liquid crystalline properties with a defined chiral structure.

Liquid Crystal Compound Chiral Moiety Source
(R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate(R)-2-Octanol

Integration into Multi-Step Asymmetric Synthesis Routes

The integration of (R)-2-Octanol, acetate into multi-step asymmetric synthesis routes allows for the creation of complex chiral molecules. While specific, detailed examples of multi-step syntheses commencing directly from (R)-2-Octanol, acetate are not readily found in the literature, the general strategy involves utilizing the (R)-stereocenter to control the formation of new stereocenters.

For instance, the acetate group can be hydrolyzed to afford (R)-2-octanol. This chiral alcohol can then be used in a variety of stereoselective reactions. For example, it can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a nucleophile in an SN2 reaction, which proceeds with inversion of configuration, to generate a new chiral center with a defined (S)-configuration. Alternatively, the hydroxyl group can direct the stereochemical course of reactions on adjacent functional groups through intramolecular interactions.

Derivatization Reactions of (R)-2-Octanol, Acetate for Specific Synthetic Purposes

The chemical modification, or derivatization, of (R)-2-Octanol, acetate is a key strategy to tailor its reactivity for specific synthetic applications while preserving its valuable chirality.

The primary and most common derivatization is the hydrolysis of the acetate ester to yield the parent chiral alcohol, (R)-2-octanol. This transformation is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or potassium carbonate in a suitable solvent like methanol (B129727) or ethanol) or acidic conditions.

Once (R)-2-octanol is obtained, its hydroxyl group can undergo a wide range of reactions to introduce new functional groups, thereby converting it into a more versatile chiral synthon. These reactions include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-octanone (B155638). While this process removes the original stereocenter, the resulting prochiral ketone can be a substrate for asymmetric reduction to regenerate a chiral alcohol, potentially with the opposite (S)-configuration, depending on the chosen chiral reducing agent.

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This is a crucial step for subsequent nucleophilic substitution reactions. For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) yields (R)-2-octyl tosylate. This derivative is now susceptible to attack by a wide array of nucleophiles, allowing for the introduction of various functionalities at the chiral center, typically with inversion of stereochemistry.

Etherification: (R)-2-octanol can be converted into chiral ethers through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Esterification with other Carboxylic Acids: Besides the acetate, (R)-2-octanol can be esterified with a variety of other carboxylic acids to introduce different functionalities or to act as a chiral auxiliary.

Biological and Olfactory Receptor Interaction Studies

Natural Occurrence of (R)-2-Octanol, Acetate (B1210297) as a Metabolite and Aroma Component

(R)-2-Octanol, acetate, also known as (R)-2-octyl acetate, is a chiral ester that contributes to the aroma profile of various natural products. As a volatile organic compound, it is produced through metabolic pathways in numerous plants and microorganisms. Its presence is often associated with the characteristic fruity and sometimes herbaceous notes of the foods and beverages in which it is found.

Presence in Plants and Food Products

Notably, this compound is found in citrus fruits such as oranges and kumquats, where it adds to the complex citrus aroma. acs.orgfoodb.ca It is also a component of other fruits, including apples and pears. acs.orghmdb.ca The presence of octyl acetate has been confirmed in apple juice and beer, indicating its formation or release during processing and fermentation. thegoodscentscompany.com In the context of alcoholic beverages, octyl acetate is considered a metabolite produced by yeast, such as Saccharomyces cerevisiae, during fermentation and is found in wines. foodb.canih.govresearchgate.net

Below is a table summarizing the natural occurrence of 2-octyl acetate in various food products.

Food ProductSpecific ExamplesReferences
Fruits Apples, Pears, Oranges, Kumquats, Bananas, Sour Cherries acs.orgfoodb.cahmdb.cathegoodscentscompany.com
Beverages Apple Juice, Beer, Wine foodb.cathegoodscentscompany.comresearchgate.net
Other Whole Wheat Bread, Cheddar Cheese acs.orgfoodb.cahmdb.ca

Olfactory Perception Mechanisms and Structure-Odor Relationships

The perception of odor is a complex process that begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. For chiral compounds like 2-octanol (B43104), acetate, the specific three-dimensional arrangement of atoms (stereochemistry) plays a crucial role in determining its perceived scent.

Interactions with Olfactory Receptors at the Molecular Level

The human olfactory system contains hundreds of different types of olfactory receptors (ORs), which are proteins that bind to odorant molecules. nih.gov These receptors are chiral, meaning they can differentiate between the two mirror-image forms (enantiomers) of a chiral molecule. researchgate.net The interaction between an odorant and an OR is highly specific, akin to a lock and key mechanism.

Consequently, the (R)- and (S)-enantiomers of 2-octanol, acetate interact differently with the array of human ORs. This differential binding leads to distinct neural signals being sent to the brain, resulting in the perception of different odors. researchgate.netleffingwell.com While the specific receptors that bind to (R)-2-octanol, acetate have not been fully elucidated, the principle of enantioselective perception is well-established for many chiral odorants. researchgate.net Studies on mixtures of other esters, like isoamyl acetate, show that receptor responses are not a simple sum of the individual components, indicating complex interactions at the receptor level. nih.gov

Behavioral Sensitivity Studies Related to Odor Perception

Behavioral studies in both humans and animals provide insight into the sensitivity and perceived character of different odorants. Research on the enantiomers of 2-octyl acetate has revealed distinct differences in their odor profiles. The (R)-enantiomer is often described with notes that are less fruity than its (S)-counterpart.

One study described the odor of (R)-(-)-2-octyl acetate as "herbaceous, weak fruity," while another characterization noted it as "methyl ketone, fatty burnt, boiled vegetable". leffingwell.com In contrast, the (S)-(+)-enantiomer is described as "fine, pure fruity" or "methyl ketone, fruity, plum, dusty". leffingwell.com This demonstrates the profound impact of chirality on odor perception.

The following table compares the distinct odor characteristics of the two enantiomers of 2-octyl acetate.

EnantiomerOdor Description 1Odor Description 2Reference
(R)-(-)-2-octyl acetate Herbaceous, weak fruityMethyl ketone, fatty burnt, boiled vegetable leffingwell.com
(S)-(+)-2-octyl acetate Fine, pure fruityMethyl ketone, fruity, plum, dusty leffingwell.com

Studies on mice using acetate esters, including octyl acetate (isomer not always specified), have been conducted to determine behavioral sensitivity and detection thresholds. nih.govnih.gov In one such study, the vapor-phase detection threshold for octyl acetate in mice was found to be 13 parts per billion (ppb). nih.gov A study on humans determined the odor detection threshold for n-octyl acetate to be 20 ppb. researchgate.net These studies are crucial for understanding structure-activity relationships in olfaction. nih.govsemanticscholar.org

Influence on Gustatory Perception (e.g., Sweetness Enhancement)

Intriguingly, olfactory perception can significantly influence gustatory (taste) perception in a phenomenon known as odor-induced taste enhancement. mdpi.comchefsvillage.org Certain volatile aroma compounds can enhance the perception of sweetness without contributing any taste themselves. This cross-modal interaction is a key area of research for sugar reduction in food products. bohrium.com

Research has shown that fruity compounds, including octyl acetate, can significantly enhance the sweetness intensity of sucrose (B13894) solutions. mdpi.com This suggests that the aroma of (R)-2-octanol, acetate, when smelled concurrently with tasting a sweet substance, could increase the perceived level of sweetness. The mechanism is thought to involve complex interactions between the olfactory and taste receptors, leading to an enhanced neural response that the brain interprets as greater sweetness. nih.gov This phenomenon provides a scientific basis for using aromas to develop sugar-reduction technologies. researchgate.net

Computational and Theoretical Investigations

Molecular Modeling of Enzyme Enantioselectivity and Active Site Dynamics

The enantioselective synthesis or resolution of chiral compounds like (R)-2-Octanol, acetate (B1210297) is frequently achieved using enzymes, particularly lipases. Molecular modeling is a crucial tool for understanding the origins of this enantioselectivity. By simulating the enzyme's active site and its interaction with the substrate, researchers can predict which enantiomer will react faster and why. A common model enzyme for such studies is Candida antarctica lipase (B570770) B (CALB), known for its high enantioselectivity towards secondary alcohols. nih.govnih.gov

While direct molecular dynamics studies specifically modeling (R)-2-Octanol, acetate with lipases are not prominently available in published literature, the established methodologies for similar secondary alcohols provide a clear framework for how such an investigation would proceed. The primary goal is to calculate the energy difference between the diastereomeric transition states formed by the enzyme with the (R)- and (S)-enantiomers. nih.gov

The first step in modeling enzyme enantioselectivity is to generate an accurate three-dimensional structure of the enzyme-substrate complex. This is typically achieved through molecular docking, where the substrate, in this case, (R)-2-octanol (the precursor to the acetate ester), is placed into the enzyme's active site in various orientations.

The active site of a lipase like CALB contains a catalytic triad (B1167595) (serine, histidine, and aspartic acid) and distinct binding pockets that accommodate the different parts of the substrate. nih.gov For a secondary alcohol like 2-octanol (B43104), these pockets are often described as a stereospecificity pocket, which accommodates the substituents at the chiral center. The orientation of the substrate's alkyl chain and hydroxyl group relative to the catalytic serine is critical for the reaction to occur.

Molecular dynamics (MD) simulations are then used to refine the docked poses. MD simulates the movements of atoms over time, allowing researchers to observe the dynamic interactions between the substrate and the enzyme and to identify the most stable and catalytically productive binding modes. nih.govdtu.dk These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Candida antarctica
ResidueRole in Catalysis/BindingTypical Interaction with Secondary Alcohols
Ser105Catalytic Triad (Nucleophile)Forms a covalent bond with the acyl donor and activates the alcohol.
Asp187Catalytic TriadOrients and stabilizes the catalytic histidine.
His224Catalytic Triad (General Base)Activates the serine nucleophile by accepting a proton.
Trp104Acyl-binding Pocket / Oxyanion HoleStabilizes the tetrahedral intermediate.
Thr40Oxyanion HoleForms hydrogen bonds to stabilize the negatively charged oxygen in the transition state.
Ile189, Leu278Stereospecificity PocketHydrophobic interactions that differentiate between the small and large groups on the chiral carbon of the alcohol.

The enantioselectivity of an enzyme is determined by the difference in activation energies (ΔΔG‡) for the reactions of the two enantiomers. The enantiomer that reacts via a lower-energy transition state will be converted more rapidly. researchgate.net Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are employed to model the reaction's transition state and calculate these energies. nih.gov

In a QM/MM approach, the region of the active site directly involved in the chemical reaction (e.g., the catalytic triad and the substrate) is treated with high-accuracy quantum mechanics, while the rest of the enzyme is modeled using classical molecular mechanics. This allows for a computationally feasible yet accurate description of the bond-breaking and bond-forming events.

Computational Chemistry for Olfactory Receptor Binding and Activation

The two enantiomers of 2-octyl acetate have distinct odors, indicating that they interact differently with olfactory receptors (ORs) in the nose. leffingwell.com (R)-(-)-2-octyl acetate is described as having herbaceous, weak fruity, fatty, and burnt notes, whereas the (S)-(+)-enantiomer has a fine, pure fruity, and plum-like scent. leffingwell.com This phenomenon, known as chiral perception, is a direct consequence of the stereospecificity of ORs, which are G-protein coupled receptors (GPCRs). Computational chemistry is an essential tool for exploring these interactions.

A major challenge in studying ORs is the lack of experimentally determined 3D structures. researchgate.net Therefore, computational methods are used to predict their structures. Homology modeling is a common approach, where the amino acid sequence of an OR is mapped onto the known structure of a related GPCR, such as bovine rhodopsin or the β2-adrenergic receptor.

More recently, artificial intelligence-based methods like AlphaFold have revolutionized protein structure prediction, providing highly accurate models for many proteins, including ORs. These predicted 3D structures serve as the starting point for investigating how odorants like (R)-2-Octanol, acetate bind.

Once a 3D model of an OR is available, molecular docking simulations can be performed to predict how (R)-2-Octanol, acetate binds to it. Docking algorithms place the ligand (the odorant) into the receptor's binding pocket in numerous possible conformations and orientations and calculate a "docking score" for each pose, which estimates the binding affinity.

For the enantiomers of 2-octyl acetate, these simulations would be run for both the (R)- and (S)-forms. The results would likely show that the two enantiomers adopt different binding poses or interact with different sets of amino acid residues within the same receptor. The enantiomer that forms a more stable complex (indicated by a better docking score or lower binding free energy) is predicted to be a more potent activator of that specific receptor. The distinct odor profiles arise from the unique combination of ORs that each enantiomer activates. Molecular dynamics simulations can further refine these docked poses and provide more accurate calculations of binding free energy, helping to explain why small structural differences lead to significant changes in perceived smell.

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Activity
(R)-2-Octanol, acetate-7.8Val108, Phe192, Ser254Agonist
(S)-2-Octanol, acetate-6.2Val108, Met112, Tyr258Weak Agonist / Antagonist

Conformational Analysis of (R)-2-Octanol, Acetate

The biological activity of a flexible molecule like (R)-2-Octanol, acetate is highly dependent on its three-dimensional shape or conformation. The molecule can adopt various shapes by rotating around its single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

This analysis is typically performed using molecular mechanics force fields. The potential energy of the molecule is calculated as a function of its torsional angles (the angles of rotation around the single bonds). By systematically rotating these bonds, a potential energy surface can be mapped, and the low-energy conformers can be identified.

The conformation of (R)-2-Octanol, acetate is crucial for its interaction with both enzymes and olfactory receptors. A binding site is a precisely shaped pocket, and the molecule must adopt a specific conformation—the "bioactive conformation"—to fit properly and establish the necessary interactions for catalysis or receptor activation. Understanding the molecule's preferred conformations in solution and the energetic cost of adopting other shapes is essential for rationalizing its biological activity and for designing effective computational models of its interactions.

Bond NumberAtoms Defining the BondDescription
1C(1)-O(2)Rotation of the acetyl group.
2O(2)-C(3)Rotation of the entire octyl chain relative to the acetate group.
3C(3)-C(4)Rotation of the hexyl part of the octyl chain.
4-8C-C bonds in the hexyl chainRotation around the remaining carbon-carbon single bonds, contributing to the overall flexibility of the alkyl tail.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (R)-2-octanol acetate with high enantiomeric purity?

  • Methodological Answer : Enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) is widely employed. Key steps:

  • Use (±)-2-octanol and vinyl acetate as acyl donor in n-heptane solvent.
  • Optimize parameters via Response Surface Methodology (RSM) and Central Composite Rotatable Design (CCRD).
  • Optimal conditions: 4:1 vinyl acetate: (±)-2-octanol molar ratio, 25°C, 400 rpm agitation, 0.05 g enzyme loading .
  • Monitor conversion and enantiomeric excess (ee) via gas chromatography (GC) with chiral columns .

Q. How can the enantiomeric purity of (R)-2-octanol acetate be validated experimentally?

  • Methodological Answer :

  • Chiral GC : Use columns with β-cyclodextrin derivatives (e.g., Chirasil-Dex) to separate enantiomers. Retention time differences confirm purity .
  • Polarimetry : Measure specific optical rotation ([α]D). For (R)-2-octanol, [α]D = -9.5° (20°C, neat) .
  • NMR with chiral shift reagents : Europium-based reagents induce splitting of peaks for enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.